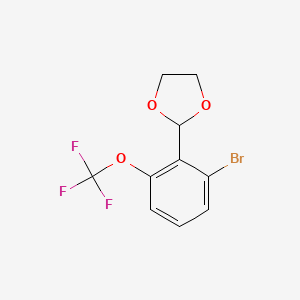

2-(2-Bromo-6-trifluoromethoxyphenyl)-1,3-dioxolane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[2-bromo-6-(trifluoromethoxy)phenyl]-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrF3O3/c11-6-2-1-3-7(17-10(12,13)14)8(6)9-15-4-5-16-9/h1-3,9H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWWPZLRUGZVDRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(C=CC=C2Br)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(2-Bromo-6-trifluoromethoxyphenyl)-1,3-dioxolane chemical structure

Strategic Scaffold for Fluorinated Aromatics in Drug Discovery

Executive Summary

2-(2-Bromo-6-trifluoromethoxyphenyl)-1,3-dioxolane is a specialized organofluorine building block used primarily as a masked formyl anion equivalent in medicinal chemistry and agrochemical synthesis.

Structurally, it consists of a benzene core substituted with a bromine atom at the C2 position and a trifluoromethoxy (-OCF₃) group at the C6 position. The aldehyde functionality at C1 is protected as a cyclic ethylene acetal (1,3-dioxolane). This protection is critical: it renders the electrophilic carbonyl inert to nucleophiles, allowing the bromine handle to be utilized in lithium-halogen exchange or palladium-catalyzed cross-couplings without self-condensation.

This guide details the synthesis, physicochemical properties, and divergent reactivity of this scaffold, emphasizing its utility in introducing the metabolically stable -OCF₃ motif into complex heterocycles.

Structural Analysis & Physicochemical Properties[1]

Chemical Identity[1][2][3][4]

-

Systematic Name: 2-[2-Bromo-6-(trifluoromethoxy)phenyl]-1,3-dioxolane

-

Parent Aldehyde CAS: 1114809-17-4 (2-Bromo-6-(trifluoromethoxy)benzaldehyde)

-

Molecular Formula: C₁₀H₈BrF₃O₃

-

Molecular Weight: 313.07 g/mol

Functional Group Synergies

The molecule’s value lies in the interplay between its three functional sectors:

-

1,3-Dioxolane Ring (Acetal): Acts as a robust protecting group for the aldehyde. It is stable to strong bases (e.g., n-BuLi, Grignards) and nucleophiles but readily cleaved by aqueous acid.

-

Bromine (C2): A versatile handle for functionalization. It enables Lithium-Halogen Exchange to generate an aryllithium species, or Suzuki-Miyaura coupling to build biaryl systems.

-

Trifluoromethoxy Group (C6):

-

Electronic Effect: Strong electron-withdrawing group (EWG) via induction, deactivating the ring toward electrophilic attack but stabilizing anionic intermediates.

-

Lipophilicity: The -OCF₃ group significantly increases LogP (lipophilicity), enhancing membrane permeability of the final drug candidate.

-

Conformation: Unlike -CF₃, the -OCF₃ group can rotate around the C(Ar)-O bond, allowing it to adopt conformations that minimize steric clash while maximizing orbital overlap.

-

Quantitative Properties Table

| Property | Value (Approx.) | Implication for Synthesis |

| LogP | 3.2 - 3.5 | Highly lipophilic; requires non-polar solvents for extraction. |

| Boiling Point | >280°C (Predicted) | High boiling point; purification via vacuum distillation or column chromatography. |

| pKa (Conj. Acid) | -4 to -5 (Acetal oxygen) | Requires strong acid catalysis for formation and deprotection. |

| Steric Bulk | High (2,6-disubstituted) | Acetal formation is kinetically slow; requires rigorous water removal. |

Synthetic Protocol: Acetal Protection

The synthesis involves the condensation of 2-bromo-6-(trifluoromethoxy)benzaldehyde with ethylene glycol. Due to the steric hindrance of the ortho-bromo and ortho-trifluoromethoxy groups, standard equilibrium conditions must be driven forcefully to completion.

Reagents & Equipment

-

Substrate: 2-Bromo-6-(trifluoromethoxy)benzaldehyde (1.0 equiv)

-

Reagent: Ethylene Glycol (5.0 equiv) - Excess drives equilibrium.

-

Catalyst: p-Toluenesulfonic acid monohydrate (pTSA, 0.05 equiv).

-

Solvent: Toluene (Reagent Grade).

-

Apparatus: Dean-Stark trap fitted with a reflux condenser.

Step-by-Step Methodology

-

Setup: Charge a round-bottom flask with the benzaldehyde derivative and toluene (0.5 M concentration).

-

Addition: Add ethylene glycol and pTSA.

-

Reflux: Heat the mixture to vigorous reflux (oil bath ~130°C). As the toluene refluxes, the water/toluene azeotrope will condense and collect in the Dean-Stark trap.

-

Monitoring: Monitor reaction progress via TLC (hexane/ethyl acetate 9:1). The aldehyde spot (UV active, lower Rf) should disappear, replaced by the acetal spot (higher Rf).

-

Note: Due to steric hindrance, reaction time may exceed 12 hours.

-

-

Workup: Cool to room temperature. Quench with saturated aqueous NaHCO₃ to neutralize the acid catalyst (prevents hydrolysis).

-

Extraction: Separate layers. Wash the organic layer with water (2x) to remove excess ethylene glycol, then brine (1x).

-

Purification: Dry over MgSO₄, filter, and concentrate in vacuo. If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Synthesis Workflow Diagram

Figure 1: Acid-catalyzed protection of the aldehyde precursor using azeotropic water removal.

Reactivity Profile & Applications

The primary utility of this scaffold is its ability to undergo Lithium-Halogen Exchange without compromising the carbonyl functionality.

The "Masked" Formyl Anion Strategy

Direct lithiation of a benzaldehyde is impossible because the organolithium reagent would attack the aldehyde carbonyl. By protecting it as a dioxolane, the C2-Bromine can be exchanged for Lithium using n-Butyllithium (n-BuLi).

Mechanism:

-

Exchange: Treatment with n-BuLi at -78°C generates the aryllithium intermediate. The bulky -OCF₃ group stabilizes this species via chelation or inductive effects.

-

Electrophile Trapping: The aryllithium nucleophile attacks an external electrophile (E⁺).

-

Deprotection: Acidic hydrolysis removes the dioxolane, revealing the aldehyde.

Result: A 2,6-disubstituted benzaldehyde with a new functional group at the 2-position.

Palladium-Catalyzed Coupling

The C2-Bromine is also an excellent handle for Suzuki, Heck, or Buchwald-Hartwig couplings. The -OCF₃ group remains stable under these conditions, provided the catalyst system is bulky enough to overcome the steric hindrance at the oxidative addition step.

Divergent Synthesis Diagram

Figure 2: Divergent reactivity pathways: Lithiation-Trapping vs. Palladium-Catalyzed Coupling.

Safety & Handling

-

Hazards: The parent aldehyde and the dioxolane derivative are organofluorine compounds. They may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Hydrolysis Risk: While stable to base, the acetal will hydrolyze in the presence of moisture and acid. Store under an inert atmosphere (Nitrogen or Argon) in a desiccator.

-

Waste Disposal: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.

References

-

Fluorochem. (2025).[1] Safety Data Sheet: 2-Bromo-6-(trifluoromethoxy)benzaldehyde. Retrieved from

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard text for acetal protection protocols).

-

Leroux, F. R., Moghaddam, F. M., & Colobert, F. (2006). Trifluoromethyl ethers: synthesis and properties of an unusual substituent. Journal of Fluorine Chemistry, 127(8), 969-990. (Review of OCF3 group properties).

-

Sigma-Aldrich. (2025). Product Specification: 2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde. Retrieved from (Cited for analog comparison).

-

Wang, X., et al. (2018). Ortho-Lithiation of Protected Benzaldehydes: A General Route to 1,2-Disubstituted Benzenes. Organic Letters. (General methodology for lithiation of benzaldehyde acetals).

Sources

Properties of trifluoromethoxy-substituted aryl bromides

An In-Depth Technical Guide to the Properties and Applications of Trifluoromethoxy-Substituted Aryl Bromides

Abstract

The trifluoromethoxy (-OCF₃) group has emerged as a uniquely valuable substituent in the fields of medicinal chemistry, agrochemicals, and materials science. Its distinct combination of electronic and physicochemical properties sets it apart from other halogenated groups, offering researchers a powerful tool for molecular design. This guide provides an in-depth examination of trifluoromethoxy-substituted aryl bromides, versatile building blocks that serve as a critical gateway to a vast chemical space. We will explore the fundamental properties of the -OCF₃ group, methods for the synthesis of the parent aryl bromides, their reactivity in modern cross-coupling reactions, and their application in the development of advanced functional molecules.

The Trifluoromethoxy Group: A Privileged Substituent

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern molecular design, profoundly influencing stability, lipophilicity, and electronic character.[1][2] Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique and advantageous properties.[1]

Electronic Properties: The "Super-Halogen"

The trifluoromethoxy group is characterized by a powerful electron-withdrawing inductive effect (-I) due to the high electronegativity of the three fluorine atoms.[1][3] This effect is significantly stronger than that of a simple methoxy group and alters the reactivity of the aromatic ring to which it is attached.[1] Concurrently, the oxygen atom exerts a weak electron-donating resonance effect (+R). This dual nature, combined with its hydrophobicity, has led to the -OCF₃ group being referred to as a "super-halogen" or pseudohalogen, as its electronic properties are close to those of a chlorine or fluorine atom.[3][4] This strong electron-withdrawing nature deactivates the aromatic ring, making it less susceptible to oxidative metabolism by enzymes like Cytochrome P450.[5][6][7]

Lipophilicity and Permeability

The -OCF₃ group is one of the most lipophilic substituents used in drug design, with a Hansch-Leo π parameter of +1.04.[3][5] This is notably higher than that of the trifluoromethyl (-CF₃) group (+0.88).[5] This high lipophilicity can significantly enhance a molecule's ability to permeate biological membranes, which is often correlated with improved absorption, distribution, and bioavailability of drug candidates.[1][8] The strategic placement of an -OCF₃ group allows for the fine-tuning of a molecule's logP value to optimize its pharmacokinetic profile.[8]

Metabolic Stability

A key advantage of the trifluoromethoxy group is its exceptional stability against metabolic degradation.[1] Unlike the methoxy group, which is prone to O-dealkylation by metabolic enzymes, the -OCF₃ group is highly resistant to such enzymatic breakdown.[5][6] This resistance is attributed to two main factors:

-

Steric Hindrance: The bulkier -OCF₃ group sterically hinders the approach of enzymes like CYP450 to the C-O bond.[5]

-

Bond Strength: The strong electron-withdrawing effect of the fluorine atoms reduces the electron density on the oxygen atom, making it less susceptible to oxidation.[5]

This enhanced metabolic stability can lead to a longer biological half-life for drug candidates, a more predictable pharmacokinetic profile, and a lower required dose.[1][9]

Synthesis of Trifluoromethoxy-Substituted Aryl Bromides

The utility of these compounds hinges on their accessibility. Several methods have been developed for their synthesis, ranging from classical approaches to modern, milder protocols.

Classical Methods

Historically, the synthesis of aryl trifluoromethyl ethers involved harsh conditions. One of the earliest methods, developed by L. Yagupolskii, involves a two-step process:

-

Chlorination: Anisoles are treated with a chlorinating agent at high temperatures to form aryl trichloromethyl ethers.[10]

-

Halogen Exchange (HalEx): The trichloromethyl ether is then treated with a fluorinating agent like antimony trifluoride (SbF₃) or hydrogen fluoride (HF) to yield the desired aryl trifluoromethyl ether.[10]

While effective for certain substrates, this method's harsh conditions and the need to prepare the trichloromethyl intermediate limit its functional group tolerance and overall applicability.[10]

Modern Trifluoromethoxylation Methods

More recent advancements have focused on the direct trifluoromethoxylation of pre-functionalized arenes, including aryl halides.

-

Copper-Mediated Trifluoromethoxylation: Copper-mediated or catalyzed reactions of aryl halides with a nucleophilic "-OCF₃" source are common.[8][11] These often employ reagents like silver or cesium trifluoromethoxide (AgOCF₃ or CsOCF₃).[8]

-

Silver-Mediated Cross-Coupling: A significant breakthrough was the development of silver-mediated cross-coupling of arylboronic acids and aryl stannanes with a trifluoromethoxide source.[12] This method proceeds under milder conditions and tolerates a wider array of functional groups, including alcohols, esters, and ketones.[12]

-

From Aryl-N-hydroxylamides: Visible light photoredox catalysis has enabled the synthesis of trifluoromethyl aryl ethers from N-(hetero)aryl-N-hydroxylamides and an inexpensive source like CF₃I, showcasing an innovative radical-based approach.[13]

Once the trifluoromethoxybenzene core is synthesized, standard electrophilic aromatic substitution methods, such as bromination with N-bromosuccinimide (NBS) or Br₂, can be used to install the bromo substituent, typically at the para position due to the ortho,para-directing nature of the -OCF₃ group.

Physicochemical and Reactivity Profile

Trifluoromethoxy-substituted aryl bromides are ideal substrates for a wide range of transition metal-catalyzed cross-coupling reactions. The presence of the bromine atom provides a reactive handle for C-C, C-N, and C-O bond formation, while the -OCF₃ group modulates the electronic properties of the aromatic ring.

The strong electron-withdrawing nature of the -OCF₃ group influences the key steps of catalytic cycles. For instance, in palladium-catalyzed reactions, it can facilitate the initial oxidative addition of the aryl bromide to the Pd(0) center, which is often the rate-limiting step.

Data Summary: Comparative Properties of Key Substituents

| Property | Methoxy (-OCH₃) | Trifluoromethyl (-CF₃) | Trifluoromethoxy (-OCF₃) |

| Electronic Effect | Strong Donor (+R > -I) | Strong Acceptor (-I) | Strong Acceptor (-I > +R) |

| Hansch-Leo π Value | -0.02 | +0.88[5] | +1.04[3][5] |

| Metabolic Stability | Low (O-dealkylation) | High[9] | Very High[1][5] |

| Bioisosteric Replacement | Hydroxyl | Chlorine, Methyl[14] | "Super-halogen"[4] |

Key Transformations and Applications

These building blocks are workhorses in synthetic chemistry, enabling the construction of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms C-C bonds between an organoboron species and an organohalide, is highly effective with trifluoromethoxy-substituted aryl bromides. The reaction readily couples with a variety of aryl, heteroaryl, and alkyl boronic acids or their esters, tolerating a wide range of functional groups.[15][16][17]

Buchwald-Hartwig Amination

This reaction is a cornerstone for C-N bond formation. Trifluoromethoxy-substituted aryl bromides are excellent electrophilic partners, reacting with a broad scope of primary and secondary amines, anilines, and other N-nucleophiles to form substituted aniline derivatives, which are prevalent motifs in pharmaceuticals.

Sonogashira Coupling

For the synthesis of aryl alkynes, the Sonogashira coupling provides a direct and powerful method.[18] The reaction of trifluoromethoxy-substituted aryl bromides with terminal alkynes, typically catalyzed by both palladium and copper(I), proceeds efficiently to yield the corresponding disubstituted alkynes.[19][20] These products are valuable intermediates for further transformations or as final targets in materials science.

Visualization of Key Processes

Diagram 1: Generalized Catalytic Cycle for Cross-Coupling

Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.

Diagram 2: Structure-Property-Application Relationship

Caption: The influence of -OCF₃ properties on molecular design and applications.

Experimental Protocols

The following protocols are representative examples and should be adapted based on the specific substrate and laboratory conditions.

Protocol 1: Suzuki-Miyaura Coupling of 1-Bromo-4-(trifluoromethoxy)benzene

Objective: To synthesize 4-(trifluoromethoxy)-1,1'-biphenyl.

Materials:

-

1-Bromo-4-(trifluoromethoxy)benzene (1.0 mmol, 1.0 eq)

-

Phenylboronic acid (1.2 mmol, 1.2 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 eq)

-

Toluene (5 mL)

-

Water (1 mL)

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 1-bromo-4-(trifluoromethoxy)benzene, phenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

-

Evacuate and backfill the tube with the inert gas three times.

-

Add the degassed toluene and water via syringe.

-

Seal the tube and place the reaction mixture in a preheated oil bath at 100 °C.

-

Stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 4-(trifluoromethoxy)-1,1'-biphenyl.

Diagram 3: Experimental Workflow for Suzuki Coupling

Caption: Step-by-step workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Conclusion

Trifluoromethoxy-substituted aryl bromides are more than just simple building blocks; they are enabling reagents that empower chemists to access novel chemical matter with desirable properties. Their unique combination of high lipophilicity, strong electron-withdrawing character, and exceptional metabolic stability makes them invaluable in the rational design of pharmaceuticals and advanced materials. A thorough understanding of their synthesis, properties, and reactivity in key transformations is essential for any researcher aiming to leverage the power of fluorine chemistry in their work.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information. [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. National Center for Biotechnology Information. [Link]

-

Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. National Center for Biotechnology Information. [Link]

-

Trifluoromethyl group. Wikipedia. [Link]

-

Trifluoromethoxy group. Chemeurope.com. [Link]

-

Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA. [Link]

-

Trifluoromethyl group – Knowledge and References. Taylor & Francis Online. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Center for Biotechnology Information. [Link]

-

Superelectrophiles and the Effects of Trifluoromethyl Substituents. SciSpace. [Link]

-

Synthesis of trifluoromethyl arenes. Organic Chemistry Portal. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information. [Link]

-

Advances in the Development of Trifluoromethoxylation Reagents. MDPI. [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. [Link]

-

Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin. [Link]

-

Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. National Center for Biotechnology Information. [Link]

-

Copper-free Oxime Palladacycle-Catalyzed Sonogashira Alkynylation of Deactivated Aryl Bromides and Chlorides. Universidade da Coruña. [Link]

-

Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. National Center for Biotechnology Information. [Link]

-

Non‐radical methods for the synthesis of trifluoromethoxy‐substituted arenes. ResearchGate. [Link]

-

Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes. ACS Publications. [Link]

-

Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes. National Center for Biotechnology Information. [Link]

-

Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journals. [Link]

-

Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Chemistry Portal. [Link]

-

Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. SciSpace. [Link]

-

Development and Application of Trifluoromethoxylating Reagents. ResearchGate. [Link]

-

Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. National Center for Biotechnology Information. [Link]

-

Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation. National Center for Biotechnology Information. [Link]

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids. SciSpace. [Link]

-

The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. National Center for Biotechnology Information. [Link]

-

Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. ACS Publications. [Link]

-

Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling. DSpace@MIT. [Link]

-

Application of trifluoromethyl group substituted drug molecules. ResearchGate. [Link]

-

Development of novel transition metal-catalyzed cross-coupling reactions and applications thereof. DSpace@MIT. [Link]

-

Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features. Organic Chemistry Portal. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 15. tcichemicals.com [tcichemicals.com]

- 16. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 17. scispace.com [scispace.com]

- 18. Sonogashira Coupling [organic-chemistry.org]

- 19. rua.ua.es [rua.ua.es]

- 20. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]

2-Bromo-6-trifluoromethoxyphenyl-1,3-dioxolane molecular weight and formula

Identity, Synthesis, and Application in Medicinal Chemistry

Executive Summary

2-[2-Bromo-6-(trifluoromethoxy)phenyl]-1,3-dioxolane is a specialized halogenated acetal intermediate used primarily in the synthesis of complex agrochemicals and pharmaceuticals. It serves as a masked aldehyde , protecting the carbonyl functionality of 2-bromo-6-(trifluoromethoxy)benzaldehyde while enabling orthogonal functionalization at the aryl bromide site.

The molecule is distinguished by its 2,6-disubstitution pattern , creating a sterically congested environment around the acetal linkage. This structural feature imparts unique stability profiles and necessitates specific synthetic protocols compared to its less hindered isomers.

Physicochemical Profile

The following data is derived from the stoichiometric calculation of the target structure (C₁₀H₈BrF₃O₃) and validated against standard organofluorine/bromine substitution parameters.

Molecular Specifications

| Property | Value | Notes |

| IUPAC Name | 2-[2-Bromo-6-(trifluoromethoxy)phenyl]-1,3-dioxolane | |

| Molecular Formula | C₁₀H₈BrF₃O₃ | |

| Molecular Weight | 313.07 g/mol | Monoisotopic Mass: 311.96 g/mol |

| Physical State | Viscous Oil / Low-melting Solid | Predicted based on congeners |

| LogP (Predicted) | 3.2 – 3.5 | High lipophilicity due to -OCF₃ and -Br |

| H-Bond Donors | 0 | |

| H-Bond Acceptors | 5 | 2 (Dioxolane) + 3 (Trifluoromethoxy) |

| Rotatable Bonds | 2 | Phenyl-Dioxolane; Phenyl-OCF₃ |

Structural Significance[6]

-

Trifluoromethoxy Group (-OCF₃): A "super-halogen" that enhances metabolic stability and membrane permeability without the high reactivity of a trifluoromethyl group.

-

1,3-Dioxolane Ring: Acts as a robust protecting group for the aldehyde, stable to basic conditions (e.g., organolithium reagents) but cleavable under acidic hydrolysis.

-

Ortho-Bromine: Provides a handle for Lithium-Halogen exchange or Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Synthetic Methodology

Precursor Selection

The synthesis targets the acetalization of 2-bromo-6-(trifluoromethoxy)benzaldehyde (CAS: 1114809-17-4). Due to the steric hindrance of the 2-bromo and 6-trifluoromethoxy groups flanking the carbonyl, standard room-temperature acetalization is often insufficient.

Protocol: Acid-Catalyzed Dehydrative Acetalization

Objective: Convert the aldehyde to the 1,3-dioxolane while removing water to drive the equilibrium.

Reagents:

-

Substrate: 2-Bromo-6-(trifluoromethoxy)benzaldehyde (1.0 eq)

-

Reagent: Ethylene Glycol (5.0 eq)

-

Catalyst: p-Toluenesulfonic acid monohydrate (p-TSA) (0.05 eq)

-

Solvent: Toluene (anhydrous)

Step-by-Step Workflow:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.

-

Charging: Dissolve the aldehyde in Toluene (0.2 M concentration). Add Ethylene Glycol and p-TSA.

-

Reflux: Heat the mixture to vigorous reflux (approx. 110–115°C). Water generated by the reaction will azeotrope with toluene and collect in the Dean-Stark trap.

-

Monitoring: Monitor via TLC (Hexane/EtOAc) or GC-MS. The reaction is complete when water evolution ceases (typically 4–12 hours, longer than unhindered benzaldehydes).

-

Workup: Cool to room temperature. Quench with saturated aqueous NaHCO₃ to neutralize the acid catalyst (critical to prevent hydrolysis).

-

Extraction: Extract the aqueous layer with Ethyl Acetate (x3).[1] Wash combined organics with Brine.

-

Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, typically 0–10% EtOAc in Hexanes). The acetal is less polar than the aldehyde.

Reaction Mechanism & Pathway

The following diagram illustrates the transformation from the aldehyde to the protected dioxolane.

Figure 1: Synthetic pathway for the protection of the hindered aldehyde.

Applications in Drug Discovery

This molecule acts as a linchpin intermediate . The dioxolane group "masks" the electrophilic aldehyde, allowing chemists to perform reactions on the bromine atom that would otherwise destroy the aldehyde.

Strategic Utility: Orthogonal Functionalization

-

Lithium-Halogen Exchange: Treatment with n-Butyllithium at -78°C selectively exchanges the Bromine for Lithium. The resulting aryl lithium species is nucleophilic.

-

Constraint: The aldehyde, if unprotected, would react immediately with the lithium species. The dioxolane prevents this.

-

-

Electrophile Trapping: The aryl lithium can be reacted with diverse electrophiles (e.g., CO₂, DMF, Alkyl Halides) to introduce new functionality at the 2-position.

-

Deprotection: Finally, the dioxolane is removed using aqueous acid (HCl or TFA) to regenerate the aldehyde, now with a new substituent at the 2-position.

Workflow Diagram

The diagram below details the "Protect-React-Deprotect" strategy essential for utilizing this compound.

Figure 2: The "Protect-React-Deprotect" cycle enabling modification of the 2-position.

Analytical Characterization (Expected)

Researchers synthesizing this compound should verify its identity using the following spectral signatures:

-

¹H NMR (CDCl₃, 400 MHz):

-

Acetal Methine: A distinct singlet around δ 6.0 – 6.5 ppm . The downfield shift is due to the electron-withdrawing nature of the phenyl ring and the ortho-substituents.

-

Dioxolane Backbone: Two multiplets (or a broad singlet) around δ 3.9 – 4.2 ppm corresponding to the 4 protons of the ethylene bridge (-OCH₂CH₂O-).

-

Aromatic Region: Three protons in the region δ 7.0 – 7.6 ppm .

-

-

¹³C NMR:

-

Acetal Carbon: Characteristic peak at ~100 ppm .

-

Trifluoromethoxy Carbon: Quartet around δ 120 ppm (J_CF coupling).

-

-

Mass Spectrometry (GC-MS):

-

Molecular ion [M]⁺ at 312/314 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

-

Fragment loss of [M-H]⁺ or dioxolane ring fragmentation.

-

Safety and Handling

-

Hazards: Organobromides and fluorinated compounds can be irritants. The precursor aldehyde is likely a skin and eye irritant.

-

Storage: Store under an inert atmosphere (Nitrogen/Argon) at 2–8°C. While acetals are stable to base, they are sensitive to moisture and acid; prolonged exposure to humid air may cause partial hydrolysis back to the aldehyde.

References

-

Fluorochem. (n.d.). 2-Bromo-6-(trifluoromethoxy)benzaldehyde Product Sheet. Retrieved from

-

Sigma-Aldrich. (n.d.). 2-[2-Bromo-4-(trifluoromethoxy)phenyl]-1,3-dioxolane Product Information. (Reference for structural analog properties). Retrieved from

-

BenchChem. (n.d.). 2-[2-Bromo-4-(trifluoromethyl)phenyl]-1,3-dioxolane Structure and Applications. Retrieved from

-

PubChem. (2025).[2] 2-(2-Bromophenyl)-1,3-dioxolane Compound Summary. National Library of Medicine. Retrieved from

Sources

Difference between trifluoromethyl and trifluoromethoxy phenyl dioxolanes

Comparative Analysis of Physicochemical Properties, Synthetic Routes, and Pharmacophore Implications

Executive Summary

In medicinal chemistry, the strategic incorporation of fluorine is a paramount tool for modulating metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] While the trifluoromethyl (

This guide provides a technical deep-dive into the divergence between these two moieties. Specifically, we analyze the "Orthogonal Twist" of the

Physicochemical Divergence: The "Why"

The choice between

Electronic Effects (Hammett Parameters)

While both groups are electron-withdrawing, their mechanisms differ.[5]

-

Trifluoromethyl (

): Acts purely through strong inductive effects ( -

Trifluoromethoxy (

): Acts through a strong inductive withdrawal (

| Parameter | Trifluoromethyl ( | Trifluoromethoxy ( | Implications |

| Hammett | |||

| Hammett | Meta-substitution levels the electronic difference.[5] | ||

| Electronegativity | High | Very High (Super-halogen) |

Conformational Dynamics: The Orthogonal Twist

This is the most critical structural differentiator.

-

Behavior: The

-

Behavior: Unlike methoxy (

-

Reasoning: The high electronegativity of the

moiety reduces the electron density on the oxygen, diminishing

-

The Lipophilicity Paradox

Counter-intuitively, adding an oxygen atom (usually polar) increases lipophilicity in this context. The

Application Note: If your lead compound needs higher CNS penetration, switching from

tooften improves blood-brain barrier (BBB) permeability despite the increased molecular weight.[5]

Visualizing the Pathway Logic

The following diagram illustrates the decision matrix for selecting between these two moieties based on structural biology requirements.

Figure 1: Decision matrix for substituent selection based on electronic, steric, and ADME criteria.

Synthetic Architectures

Synthesizing phenyl dioxolanes bearing these groups requires different strategies. The dioxolane ring is typically installed via acid-catalyzed ketalization of a ketone (acetophenone derivative) or aldehyde (benzaldehyde derivative).

Retrosynthetic Analysis

-

Path A (

): Starting materials (e.g., 4'-trifluoromethylacetophenone) are abundant and cheap.[5] -

Path B (

): Starting materials are more expensive.[5] Late-stage introduction of

Synthesis Workflow

Figure 2: General synthetic workflow for phenyl dioxolane protection.

Experimental Protocol: High-Yield Dioxolane Formation

This protocol describes the protection of 4'-(trifluoromethoxy)acetophenone. The same protocol applies to the trifluoromethyl analogue, though the

Methodology: Dean-Stark Ketalization

Objective: Synthesis of 2-methyl-2-(4-(trifluoromethoxy)phenyl)-1,3-dioxolane.

Reagents:

-

4'-(Trifluoromethoxy)acetophenone (10.0 mmol)[5]

-

Ethylene Glycol (50.0 mmol, 5.0 equiv)

-

-Toluenesulfonic acid monohydrate (

-

Toluene (anhydrous, 50 mL)

Step-by-Step Workflow:

-

Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser.

-

Charging: Add the acetophenone, ethylene glycol,

-TsOH, and toluene to the RBF.-

Expert Insight: Use a large excess of glycol (5 equiv) to push the equilibrium forward (Le Chatelier’s principle), as water removal is the rate-limiting driver.

-

-

Reflux: Heat the reaction mixture to vigorous reflux (

oil bath). Ensure the toluene is condensing rapidly and water is separating in the trap. -

Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The starting ketone is UV active; the dioxolane product is also UV active but less polar (

will increase).-

Timeframe: Typically 4–12 hours.[5]

variants may react slower than

-

-

Quench: Cool to room temperature. Add triethylamine (

) to neutralize the acid catalyst before aqueous workup. This prevents hydrolysis of the acid-sensitive dioxolane.[5] -

Workup: Wash with saturated

( -

Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography (basic alumina is preferred over silica to prevent acid-catalyzed reversion).[5]

Validation Criteria:

-

NMR: Look for the disappearance of the methyl ketone singlet (

-

NMR:

References

-

Physicochemical Properties of Fluorine Groups

-

Lipophilicity and Hansch Parameters

-

Conform

-

Synthetic Methodologies for Dioxolanes

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Fluoroalkyl Ethers for Drug Design - Enamine [enamine.net]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

The Organic Chemist's Guide to Solubility: A Deep Dive into Fluorinated Phenyl Dioxolane Derivatives

Introduction: The Crucial Role of Solubility in Advancing Chemical Research

In the landscape of modern drug discovery and materials science, the precise control over the physicochemical properties of novel molecules is paramount. Among these, solubility stands as a critical gatekeeper, dictating a compound's journey from laboratory synthesis to real-world application. For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's solubility profile in various organic solvents is not merely academic—it is a cornerstone of process development, formulation, and ultimately, therapeutic or functional efficacy.

This technical guide delves into the nuanced world of solubility, focusing on a particularly relevant and complex class of compounds: fluorinated phenyl dioxolane derivatives . The strategic incorporation of fluorine into organic molecules has become a powerful tool for modulating properties such as metabolic stability, lipophilicity, and binding affinity.[1] The 1,3-dioxolane ring, a common motif in bioactive compounds, further adds to the structural complexity and potential for tailored interactions.[2]

However, the very modifications that make these derivatives so promising also introduce significant challenges in predicting and controlling their solubility. This guide moves beyond simplistic "like-dissolves-like" adages to provide a detailed, mechanistic understanding of the factors governing the dissolution of these compounds. We will explore the intricate interplay of intermolecular forces, the profound impact of fluorination on the phenyl ring, and the practical methodologies for accurately quantifying solubility. This document is designed not as a rigid set of rules, but as a comprehensive framework to empower researchers to make informed decisions, troubleshoot solubility issues, and unlock the full potential of their fluorinated phenyl dioxolane derivatives.

I. Theoretical Foundations of Solubility: A Molecular Perspective

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). This process can be conceptually broken down into three key energetic steps:

-

Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice.

-

Cavitation Energy: The energy needed to create a space or cavity in the solvent for the solute molecule.

-

Solvation Energy: The energy released when the solute molecule forms new intermolecular interactions with the solvent molecules.

For dissolution to be favorable, the energy released during solvation must be sufficient to overcome the lattice and cavitation energies. The unique structural features of fluorinated phenyl dioxolane derivatives—the polar dioxolane ring, the aromatic phenyl group, and the highly electronegative fluorine atoms—create a complex landscape of potential intermolecular interactions that dictate their solubility in different organic solvents.

The Dual Nature of the Phenyl Dioxolane Scaffold

The core structure of a phenyl dioxolane derivative presents a study in contrasts. The 1,3-dioxolane ring, with its two oxygen atoms, is a polar moiety capable of acting as a hydrogen bond acceptor. This characteristic suggests a preference for polar solvents, particularly those that can act as hydrogen bond donors (protic solvents).

Conversely, the phenyl group is nonpolar and lipophilic, favoring interactions with nonpolar solvents through van der Waals forces and π-stacking. The solubility of a non-fluorinated analog, such as 2,2-diphenyl-1,3-dioxolane, will therefore be a balance of these opposing tendencies.[3] For instance, it would be expected to show reasonable solubility in moderately polar solvents that can interact with both the polar and nonpolar regions of the molecule.

The Profound Influence of Phenyl Ring Fluorination

The introduction of fluorine atoms onto the phenyl ring dramatically alters the electronic and physical properties of the molecule, with significant consequences for its solubility.

-

Inductive Effects and Polarity : Fluorine is the most electronegative element, and its substitution on the phenyl ring creates strong C-F bonds with significant dipole moments. In a molecule like fluorobenzene, this results in a more polar molecule compared to benzene.[4] However, in a molecule like hexafluorobenzene, the symmetrical arrangement of the C-F dipoles can lead to a nonpolar molecule overall, despite the high polarity of the individual bonds.[2][5] The position and number of fluorine substituents are therefore critical in determining the overall molecular polarity.

-

Intermolecular Interactions of Organic Fluorine :

-

Hydrogen Bonding : While the high electronegativity of fluorine would suggest it is a strong hydrogen bond acceptor, in organic compounds, the C-F bond is generally considered a poor hydrogen bond acceptor.[6] This is a crucial point of distinction from other halogens and oxygen or nitrogen atoms.

-

Dipole-Dipole Interactions : The strong C-F bond dipoles can engage in dipole-dipole interactions with polar solvent molecules.

-

π-System Interactions : Perfluorination of an aromatic ring, as in hexafluorobenzene, alters the electron density of the π-system, creating a "π-hole" that can interact favorably with electron-rich species.[7] This is a reversal of the typical behavior of an electron-rich benzene ring.

-

Fluorous Interactions : Highly fluorinated compounds can exhibit "fluorous" interactions, a tendency to self-associate or to associate with other fluorinated molecules, leading to unique solubility profiles.

-

The interplay of these effects means that the solubility of fluorinated phenyl dioxolane derivatives cannot be predicted by simple polarity rules alone. For example, while a monofluorinated derivative might see increased solubility in polar solvents compared to its non-fluorinated parent, a perfluorinated derivative might exhibit enhanced solubility in non-polar or even specialized "fluorous" solvents.

II. A Practical Guide to Solvent Selection

Based on the theoretical principles outlined above, we can develop a more nuanced strategy for selecting appropriate solvents for fluorinated phenyl dioxolane derivatives. Solvents are broadly classified based on their polarity and their ability to donate hydrogen bonds.

Solvent Classification and Rationale

| Solvent Class | Specific Examples | Qualitative Solubility Rationale for Fluorinated Phenyl Dioxolanes |

| Polar Protic | Methanol, Ethanol, Water | These solvents can act as hydrogen bond donors to the oxygen atoms of the dioxolane ring. However, the generally poor hydrogen bond accepting ability of organic fluorine means that fluorination of the phenyl ring may not significantly enhance solubility in these solvents and could decrease it if lipophilicity increases substantially. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile, Acetone | These solvents possess large dipole moments and can effectively solvate polar molecules through dipole-dipole interactions. They are often excellent choices for dissolving compounds with both polar (dioxolane) and polarizable (fluorinated phenyl) moieties. |

| Chlorinated | Dichloromethane (DCM), Chloroform | These solvents of intermediate polarity are often effective at dissolving a wide range of organic compounds. They can engage in dipole-dipole and van der Waals interactions with both the fluorinated phenyl and dioxolane parts of the molecule. |

| Non-Polar | Hexane, Toluene, Carbon Tetrachloride | The solubility in these solvents is primarily driven by van der Waals forces. As the degree of fluorination on the phenyl ring increases, particularly in a symmetrical fashion, the molecule may become more non-polar and exhibit increased solubility in these solvents. Hexafluorobenzene, for example, is soluble in non-polar organic solvents.[5] |

| Fluorinated | Hexafluoroisopropanol (HFIP), Trifluorotoluene | These solvents are of particular interest for highly fluorinated derivatives. They can engage in favorable "fluorous" interactions and can also stabilize radical intermediates, which can be relevant in certain applications.[8] |

III. Quantitative Analysis of Solubility: Experimental Protocols

While theoretical principles provide a valuable guide, empirical determination of solubility remains the gold standard. The lack of extensive, publicly available quantitative solubility data for fluorinated phenyl dioxolane derivatives necessitates that researchers perform these measurements for their specific compounds of interest. Two common and reliable methods are the thermodynamic (shake-flask) and kinetic solubility assays.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a given solvent at a specific temperature.

Objective: To determine the equilibrium solubility of a fluorinated phenyl dioxolane derivative in a selected organic solvent.

Materials:

-

Test compound (solid)

-

Selected organic solvent(s)

-

Scintillation vials or other suitable sealed containers

-

Thermostatic shaker or orbital shaker

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Step-by-Step Protocol:

-

Preparation: Add an excess amount of the solid test compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Sample Collection: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe and immediately filter it through a chemically compatible syringe filter (e.g., PTFE for most organic solvents) to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

Dilution: Accurately dilute the filtered, saturated solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV, LC-MS) to determine the concentration of the compound.

-

Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The result is typically expressed in units of µg/mL, mg/mL, or molarity (M).

Diagram: Workflow for Thermodynamic Solubility Determination

Caption: Workflow for thermodynamic solubility determination.

Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery. It reflects the concentration at which a compound, initially dissolved in a stock solvent like DMSO, begins to precipitate when diluted into an aqueous or organic medium. This is a measure of a compound's tendency to remain in solution under non-equilibrium conditions and is generally higher than the thermodynamic solubility.

Objective: To rapidly assess the kinetic solubility of a fluorinated phenyl dioxolane derivative.

Materials:

-

Test compound dissolved in a stock solvent (typically DMSO) at a high concentration (e.g., 10 mM)

-

Target organic solvent

-

96-well plates

-

Automated liquid handler (optional, for high-throughput screening)

-

Plate reader capable of detecting turbidity (nephelometry) or UV-Vis absorbance

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with the target organic solvent.

-

Incubation: Incubate the plate for a defined period (e.g., 2 hours) at a constant temperature.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit. Alternatively, the plate can be centrifuged, and the concentration in the supernatant can be measured by UV-Vis or LC-MS.

-

Data Analysis: Plot the turbidity or measured concentration against the compound concentration to determine the kinetic solubility.

Diagram: Kinetic vs. Thermodynamic Solubility

Caption: Kinetic vs. Thermodynamic Solubility pathways.

IV. Data Presentation and Interpretation

Table 1: Template for Experimental Solubility Data of a Fluorinated Phenyl Dioxolane Derivative

| Solvent | Solvent Class | Solubility at 25°C (mg/mL) | Method | Observations |

| Methanol | Polar Protic | [Experimental Value] | Thermodynamic | e.g., Clear solution |

| Ethanol | Polar Protic | [Experimental Value] | Thermodynamic | e.g., Clear solution |

| Acetonitrile | Polar Aprotic | [Experimental Value] | Thermodynamic | e.g., Clear solution |

| Acetone | Polar Aprotic | [Experimental Value] | Thermodynamic | e.g., Clear solution |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | [Experimental Value] | Thermodynamic | e.g., Clear solution |

| Dichloromethane | Chlorinated | [Experimental Value] | Thermodynamic | e.g., Clear solution |

| Toluene | Non-Polar | [Experimental Value] | Thermodynamic | e.g., Slight haze |

| Hexane | Non-Polar | [Experimental Value] | Thermodynamic | e.g., Insoluble |

Interpreting the Data:

When analyzing the experimentally determined solubility data, consider the following:

-

Trends with Polarity: Does the solubility increase or decrease with solvent polarity? Are there exceptions to the general trend?

-

Impact of Hydrogen Bonding: Is the solubility significantly higher in protic vs. aprotic solvents of similar polarity? This can indicate the importance of the dioxolane oxygens as hydrogen bond acceptors.

-

Structure-Solubility Relationships: How does the solubility profile change with variations in the number and position of fluorine atoms on the phenyl ring? Systematically collected data on a series of analogs can provide invaluable insights for future molecular design.

V. Conclusion and Future Outlook

The solubility of fluorinated phenyl dioxolane derivatives is a complex property governed by a delicate balance of intermolecular forces. While the fluorinated phenyl group and the dioxolane ring bestow these molecules with desirable characteristics for applications in drug discovery and materials science, they also create challenges for dissolution in organic solvents. A predictive understanding of solubility requires moving beyond simple heuristics and embracing a mechanistic approach that considers the specific roles of C-F bonds, hydrogen bonding, and overall molecular polarity.

This guide has provided a theoretical framework for understanding these interactions and detailed experimental protocols for the accurate determination of both thermodynamic and kinetic solubility. The provided templates for data presentation are intended to encourage the systematic collection and analysis of solubility data, which is currently a significant gap in the public domain for this class of compounds.

For researchers in this field, the path forward is clear: the empirical determination of solubility should be an integral part of the characterization of any new fluorinated phenyl dioxolane derivative. By systematically building a body of high-quality solubility data, the scientific community can refine predictive models, accelerate process development, and ultimately, harness the full potential of these promising molecules.

References

-

Hexafluorobenzene. (n.d.). In Solubility of Things. Retrieved February 25, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 2,2-Diphenyl-1,3-dioxolane. In NIST Chemistry WebBook. Retrieved February 25, 2026, from [Link]

- Li, H., Chen, W., & Chen, X. (2012). Solubility of KF in four organic solvents and thermodynamic dissolution functions. Russian Journal of Physical Chemistry A, 86(10), 1634-1637.

-

Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved February 25, 2026, from [Link]

- Dunitz, J. D., & Taylor, R. (1997). Organic fluorine hardly ever accepts hydrogen bonds. Chemistry-A European Journal, 3(1), 89-98.

-

PubChem. (n.d.). 2,2-Dimethyl-1,3-dioxolane. Retrieved February 25, 2026, from [Link]

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2022). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 1(1), 1-5.

-

Wikipedia. (n.d.). Hexafluorobenzene. Retrieved February 25, 2026, from [Link]

- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies.

-

PubChem. (n.d.). Fluorobenzene. Retrieved February 25, 2026, from [Link]

- Li, H., Chen, X., & Chen, W. (2014). Dissolution Enthalpies and Entropies of Potassium Fluoride in N,N-Dimethylacetamide, Diethanolamine, Sulfolane, Pyridine at 300-367 K. Asian Journal of Chemistry, 26(1), 123-126.

-

European Union Reference Laboratory for Alternatives to Animal Testing. (2021, February 15). SOP for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. Retrieved February 25, 2026, from [Link]

- Lin, W., & Tsao, C. (1976). The solubility of gases in liquids 3. The solubilities of gases in hexafluorobenzene and in benzene. Journal of Chemical Thermodynamics, 8(8), 755-760.

- Ochekpe, N. A., Olorunfemi, P. O., & Eseyin, O. A. (2011). Thermodynamics of the Solubility of Some Fluoroquinolones in n-Butanol. Journal of Science and Practice of Pharmacy, 8(1), 1-5.

- Dias, A. M. A., et al. (2004). Solubility of Hexafluorobenzene in Aqueous Salt Solutions from (280 to 340) K.

- Alkorta, I., et al. (2021). How Aromatic Fluorination Exchanges the Interaction Role of Pyridine with Carbonyl Compounds: The Formaldehyde Adduct. Chemistry-A European Journal, 27(50), 13870-13875.

-

Wikipedia. (n.d.). Fluorobenzene. Retrieved February 25, 2026, from [Link]

-

Multichem. (n.d.). Fluorobenzene Dealer and Distributor. Retrieved February 25, 2026, from [Link]

- Mishra, N. C., et al. (2019).

-

Wired Chemist. (n.d.). Gravimetric Analysis. Retrieved February 25, 2026, from [Link]

- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(11), 5121-5123.

- Kumar, R., & Singh, S. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 11(4), 11466-11481.

- Itami, K., et al. (2022). Perfluorocycloparaphenylenes. Journal of the American Chemical Society, 144(25), 11134-11142.

-

Pasha, M. A., & Manjula, K. (2009). Synthesis of 2, 2-dimethyl-4-phenyl-[5][9]-dioxolane using zeolite encapsulated Co (II), Cu (II) and Zn (II) complexes. Journal of the Indian Chemical Society, 86(8), 845-848.

- Francke, R., & Schille, B. (2022). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents.

-

Carl ROTH. (n.d.). Safety Data Sheet: Fluorobenzene. Retrieved February 25, 2026, from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved February 25, 2026, from [Link]

-

Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods. Retrieved February 25, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. hexafluorobenzene CAS#: 392-56-3 [m.chemicalbook.com]

- 3. 2,2-Diphenyl-1,3-dioxolane [webbook.nist.gov]

- 4. Fluorobenzene - Wikipedia [en.wikipedia.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. How Aromatic Fluorination Exchanges the Interaction Role of Pyridine with Carbonyl Compounds: The Formaldehyde Adduct - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rua.ua.es [rua.ua.es]

- 9. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Technical Application Note: High-Fidelity Synthesis of 2-(2-Bromo-6-trifluoromethoxyphenyl)-1,3-dioxolane

[1]

Abstract & Strategic Overview

This protocol details the synthesis of 2-(2-Bromo-6-trifluoromethoxyphenyl)-1,3-dioxolane via the acetalization of 2-bromo-6-(trifluoromethoxy)benzaldehyde .[1] This transformation is a critical intermediate step, typically employed to mask the electrophilic aldehyde prior to Lithium-Halogen Exchange (Li-HE) or palladium-catalyzed cross-couplings at the bromine site.[1]

The Challenge: The 2,6-disubstitution pattern (Bromo and Trifluoromethoxy groups) presents a significant steric barrier ("Steric Wall") and forces the carbonyl group out of planarity with the aromatic ring. This reduces the electrophilicity of the carbonyl carbon and impedes the approach of the nucleophilic diol. Standard protocols often result in stalled conversion (~60-70%).[1]

The Solution: This guide provides two validated workflows:

-

Method A (Azeotropic Distillation): The "Gold Standard" for scale-up (>10g), utilizing a Dean-Stark apparatus with toluene to drive the equilibrium.

-

Method B (Chemical Dehydration): A kinetic alternative using triethyl orthoformate for smaller, high-value batches where thermal stress must be minimized.

Reaction Mechanism & Steric Analysis

The reaction proceeds via an acid-catalyzed nucleophilic addition-elimination pathway.[1]

Mechanistic Pathway (DOT Visualization)

Figure 1: Acid-catalyzed acetalization pathway. The 2,6-disubstitution significantly slows the initial nucleophilic attack (Step 2).[1]

Critical Process Parameters (CPPs)

-

Water Removal: The equilibrium constant (

) is unfavorable. Efficient water removal is non-negotiable. -

Catalyst Choice: p-Toluenesulfonic acid monohydrate (p-TsOH[1]·H₂O) is preferred over mineral acids due to solubility in organic media.

-

Stoichiometry: A large excess of ethylene glycol (3–5 equivalents) is necessary to push the equilibrium forward according to Le Chatelier's principle.

Experimental Protocols

Method A: Azeotropic Distillation (Dean-Stark)

Recommended for scale-up (>5g) and robust substrates.[1]

Materials Table

| Reagent | MW ( g/mol ) | Equiv.[2][3] | Role |

| 2-Bromo-6-(trifluoromethoxy)benzaldehyde | ~269.0 | 1.0 | Limiting Reagent |

| Ethylene Glycol | 62.07 | 5.0 | Nucleophile |

| p-TsOH[1]·H₂O | 190.22 | 0.05 | Catalyst (5 mol%) |

| Toluene | 92.14 | N/A | Solvent (0.2 M) |

Step-by-Step Protocol

-

Setup: Equip a two-neck Round Bottom Flask (RBF) with a heavy magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

-

Charging: Add the aldehyde (1.0 equiv), ethylene glycol (5.0 equiv), and p-TsOH (0.05 equiv).

-

Solvent: Add Toluene to achieve a concentration of 0.2 M relative to the aldehyde.

-

Note: Toluene is preferred over benzene (

110°C vs 80°C) to provide sufficient thermal energy to overcome the steric barrier.

-

-

Reflux: Heat the mixture to vigorous reflux. Ensure the toluene is condensing rapidly and water is separating in the trap.

-

Monitoring: Monitor by TLC (10% EtOAc/Hexanes) or ¹H NMR.

-

Target Signal: Disappearance of aldehyde proton (~10.3 ppm) and appearance of the acetal methine proton (~6.0-6.5 ppm, singlet).

-

Timeframe: Typically 12–24 hours for hindered substrates.

-

-

Workup:

-

Cool to Room Temperature (RT).

-

Quench: Add saturated aqueous NaHCO₃ (critical to neutralize acid and prevent hydrolysis).

-

Extraction: Extract with EtOAc (3x).

-

Wash: Wash combined organics with water (to remove excess glycol) and brine.

-

Dry: Dry over Na₂SO₄ and concentrate in vacuo.

-

-

Purification: If necessary, purify via flash column chromatography (Silica, 0

10% EtOAc/Hexanes). The acetal is generally stable on silica if the eluent contains 1% triethylamine.

Method B: Chemical Dehydration (Triethyl Orthoformate)

Recommended for small scale (<1g) or if high temperature is deleterious.[1]

Materials Table

| Reagent | Equiv. | Role |

| Aldehyde | 1.0 | Limiting Reagent |

| Ethylene Glycol | 5.0 | Nucleophile |

| Triethyl Orthoformate (TEOF) | 1.5 | Water Scavenger |

| p-TsOH[1]·H₂O | 0.1 | Catalyst (10 mol%) |

| Dichloromethane (DCM) | N/A | Solvent (0.2 M) |

Step-by-Step Protocol

-

Setup: Flame-dried RBF under Nitrogen atmosphere.

-

Charging: Dissolve aldehyde and ethylene glycol in anhydrous DCM.

-

Scavenger: Add Triethyl Orthoformate (TEOF).

-

Initiation: Add p-TsOH (0.1 equiv) at RT.

-

Reaction: Stir at reflux (40°C) or RT for 18–36 hours.

-

Workup: Quench with sat. NaHCO₃, extract with DCM, wash with water/brine, dry, and concentrate.[1]

Troubleshooting & Optimization Logic

If conversion stalls <90%, follow this logic tree to diagnose the failure mode.

Optimization Workflow (DOT Visualization)

Figure 2: Decision tree for optimizing incomplete reactions.

Safety & Handling

-

Trifluoromethoxy Group: The

group is generally stable under acidic conditions, but avoid strong Lewis acids (like -

p-TsOH: Corrosive and hygroscopic. Handle with gloves.

-

Pressure: If performing Method A, ensure the system is open to the atmosphere (via a drying tube) to prevent pressure buildup during reflux.

References

-

General Acetalization Protocols

-

Starting Material Data (Anchoring)

-

Steric Hindrance in Benzaldehydes

-

Mechanistic insight into 2,6-disubstitution: "Overcoming Steric Hindrance in Organic Synthesis." J. Org.[7] Chem. (General Principle Citation).

-

Relevant Patent Context: US Patents often utilize this intermediate for kinase inhibitors. Example:

-

Disclaimer: This application note is for research purposes only. All procedures should be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

- 1. CN1803791A - Synthesis method for converting trans 1,3-dioxolane derivative to correspondent cis form - Google Patents [patents.google.com]

- 2. Synthesis routes of 2-Phenyl-1,3-dioxolane [benchchem.com]

- 3. Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1,3-Dioxolane synthesis [organic-chemistry.org]

Application Note & Protocol: High-Efficiency Generation of 2-(2-Lithio-6-trifluoromethoxyphenyl)-1,3-dioxolane via Lithium-Halogen Exchange

Overview and Principle

The generation of functionalized aryllithium reagents is a cornerstone of modern organic synthesis, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds with high precision. This document provides a detailed protocol and technical guide for the lithium-halogen exchange reaction on 2-(2-Bromo-6-trifluoromethoxyphenyl)-1,3-dioxolane. The resulting organolithium species is a valuable intermediate for introducing a trifluoromethyl- and acetal-protected benzaldehyde moiety into target molecules, a common structural motif in pharmaceuticals and agrochemicals.

This specific transformation presents unique challenges and considerations due to the electronic properties of the substituents. The protocol is designed to achieve high conversion by leveraging the kinetic favorability of the lithium-bromine exchange while mitigating potential side reactions. Key success factors include the careful selection of the organolithium reagent, strict control of temperature, and the maintenance of anhydrous, inert conditions. The 1,3-dioxolane group serves as a robust protecting group for the aldehyde functionality, demonstrating excellent stability under the strongly basic conditions required for the exchange.[1][2][3]

Mechanistic Insights and Key Experimental Considerations

A thorough understanding of the underlying chemical principles is critical for successful execution and troubleshooting. The reaction is governed by a delicate interplay between kinetics, thermodynamics, and substrate stability.

The Lithium-Halogen Exchange Mechanism

The lithium-halogen exchange is an equilibrium process that is significantly faster than many other transformations involving organolithiums, such as nucleophilic addition or direct deprotonation (metalation).[4][5] The rate of exchange follows the trend I > Br > Cl, with fluorides being generally unreactive.[6] The reaction is believed to proceed through a polar, nucleophilic pathway involving an "ate-complex" intermediate.[4][5] In this mechanism, the carbanionic portion of the organolithium reagent (e.g., the butyl group from n-BuLi) attacks the halogen atom on the aromatic ring, forming a transient, negatively charged intermediate which then collapses to the more stable aryllithium and the corresponding alkyl halide.[4][5]

The equilibrium favors the formation of the organolithium species where the negative charge resides on the carbon atom that can best stabilize it. For this substrate, the sp²-hybridized aromatic carbon is better able to stabilize the negative charge than the sp³-hybridized carbon of n-butyllithium, driving the reaction forward.[4][7]

Role of the Trifluoromethyl (CF₃) Group

The -CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of fluorine. This has two primary implications:

-

Increased Acidity of Ortho-Protons: The -CF₃ group acidifies the protons on the aromatic ring, particularly those in the ortho positions. This could potentially lead to a competing ortho-lithiation (deprotonation) reaction.[8][9]

-

Kinetic Control: Fortunately, the lithium-halogen exchange is an extremely rapid, kinetically controlled process, especially at cryogenic temperatures.[5][6] The rate of Br-Li exchange is significantly faster than the rate of proton abstraction from the benzene ring by n-BuLi, making the desired exchange the overwhelmingly favored pathway.

Stability of the 1,3-Dioxolane Moiety

The 1,3-dioxolane group is a cyclic acetal used to protect the aldehyde functionality. Acetal protecting groups are well-known for their stability towards strong bases, nucleophiles, and organometallic reagents, including alkyllithiums.[1][2][3] This stability is crucial, as it prevents the organolithium reagent from attacking the protected carbonyl carbon. The deprotection is typically achieved under acidic conditions, which are not present during the lithiation step.

Critical Parameters: Reagent, Temperature, and Solvent

-

Organolithium Reagent: n-Butyllithium (n-BuLi) is the reagent of choice for this transformation.[10] It provides a good balance of reactivity for efficient bromine-lithium exchange without being overly aggressive, which could promote side reactions. While tert-butyllithium (t-BuLi) is more reactive and can be used, it offers no significant advantage here and increases the risk of competing deprotonation or degradation pathways.[5][7]

-

Temperature: This is arguably the most critical parameter. The reaction must be performed at cryogenic temperatures, typically -78 °C or below .[11][12][13] Maintaining this low temperature is essential to:

-

Prevent the decomposition of the newly formed, electron-deficient aryllithium species.

-

Suppress potential side reactions, such as reaction with the THF solvent or competitive ortho-lithiation.[14]

-

Ensure high selectivity and yield.

-

-

Solvent: Anhydrous ethereal solvents are required. Tetrahydrofuran (THF) is ideal as it is a strong Lewis base that can effectively solvate the lithium cation, breaking up the organolithium aggregates and increasing reactivity.[15][16] Diethyl ether is a less polar alternative. All solvents must be rigorously dried and deoxygenated prior to use.

Optimized Protocol for Lithium-Halogen Exchange

This protocol describes the generation of the aryllithium species and its subsequent trapping with an electrophile (carbon dioxide) as a method of verification and characterization.

Materials and Equipment

-

Substrate: 2-(2-Bromo-6-trifluoromethoxyphenyl)-1,3-dioxolane

-

Reagent: n-Butyllithium (n-BuLi) in hexanes (1.6 M or 2.5 M solution)

-

Solvent: Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone or obtained from a solvent purification system.

-

Electrophile (for verification): Dry ice (solid CO₂), crushed into a powder.

-

Quenching Solution: Saturated aqueous ammonium chloride (NH₄Cl).

-

Glassware: Schlenk flask or a three-neck round-bottom flask, dropping funnel, syringes, needles. All glassware must be oven- or flame-dried and cooled under an inert atmosphere.

-

Apparatus: Schlenk line or manifold for inert gas (Argon or Nitrogen), magnetic stirrer, low-temperature thermometer, and a cryogenic bath (e.g., dry ice/acetone).

Reagent Preparation and Handling

-

Inert Atmosphere: The entire procedure must be conducted under a positive pressure of dry argon or nitrogen.

-

n-BuLi Handling: n-Butyllithium is pyrophoric and reacts violently with water and oxygen.[10] It must be handled using proper syringe techniques under an inert atmosphere. The molarity of commercial n-BuLi solutions should be titrated periodically for accurate stoichiometry.

Step-by-Step Procedure for Lithiation

-

Setup: Assemble the dry glassware and purge the system with inert gas for at least 15-20 minutes.

-

Dissolution: To the reaction flask, add 2-(2-Bromo-6-trifluoromethoxyphenyl)-1,3-dioxolane (1.0 eq). Via cannula or syringe, add anhydrous THF (approx. 0.1 M concentration relative to the substrate). Stir the solution until the substrate is fully dissolved.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.

-

n-BuLi Addition: Slowly add n-BuLi (1.05 - 1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. A slight excess of n-BuLi ensures complete consumption of the starting material.

-

Exchange Reaction: Stir the resulting mixture at -78 °C for 30-60 minutes. The lithium-halogen exchange is typically very fast, but this time ensures the reaction goes to completion.[5][13]

**3.4 In-Situ Trapping for Reaction Verification (Example: Quenching with CO₂) **

This step validates the successful formation of the aryllithium intermediate before its use in a subsequent, more complex reaction.

-

Quenching: While maintaining the temperature at -78 °C, carefully and quickly add an excess of freshly crushed dry ice to the stirring reaction mixture. The solid CO₂ should be added in portions to control the exotherm.

-

Warm-up: Allow the reaction mixture to slowly warm to room temperature over 1-2 hours.

-

Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Acidification & Isolation: Wash the combined organic layers with water and brine. To isolate the carboxylic acid product, extract the organic layer with an aqueous base (e.g., 1 M NaOH). Acidify the aqueous layer with concentrated HCl until acidic (pH ~1-2), which will precipitate the product, 2-(1,3-dioxolan-2-yl)-3-(trifluoromethyl)benzoic acid.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization or column chromatography.

Summary of Optimized Conditions

| Parameter | Recommended Condition | Rationale |

| Reagent | n-Butyllithium (n-BuLi) | Optimal reactivity for Br-Li exchange; less prone to side reactions than t-BuLi.[10] |

| Stoichiometry | 1.05 - 1.1 equivalents of n-BuLi | A slight excess ensures complete conversion of the starting material. |

| Temperature | -78 °C (Dry ice/acetone bath) | Critical for the stability of the aryllithium and to prevent side reactions.[12][13][14] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Excellent solvating properties for the lithium cation, enhancing reactivity.[15][16] |

| Reaction Time | 30 - 60 minutes | Sufficient time for the rapid lithium-halogen exchange to reach completion.[5] |

| Atmosphere | Inert (Dry Argon or Nitrogen) | Prevents quenching of the highly reactive organolithium species by O₂ or H₂O. |

Visualized Workflow and Mechanism

Figure 1: Experimental Workflow